molecular formula C15H10F5NO B14931136 2,3,4,5,6-pentafluoro-N-(1-phenylethyl)benzamide

2,3,4,5,6-pentafluoro-N-(1-phenylethyl)benzamide

Cat. No.: B14931136
M. Wt: 315.24 g/mol
InChI Key: FHVMOHWTLMVFKD-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-(1-phenylethyl)benzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a phenylethyl group attached to the nitrogen atom of the amide group. The molecular formula of this compound is C15H10F5NO, and it has a molecular weight of approximately 315.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-(1-phenylethyl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentafluoro-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydride).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Substituted benzamides.

    Reduction: Amines.

    Oxidation: Carboxylic acids.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(1-phenylethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding, van der Waals interactions, and π-π stacking interactions. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-pentafluoro-N-(1-phenylethyl)benzamide is unique due to the presence of the phenylethyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H10F5NO

Molecular Weight

315.24 g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C15H10F5NO/c1-7(8-5-3-2-4-6-8)21-15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-7H,1H3,(H,21,22)

InChI Key

FHVMOHWTLMVFKD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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